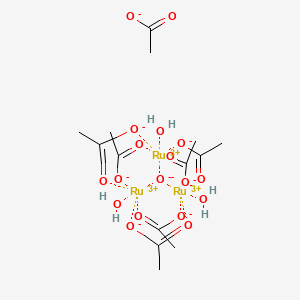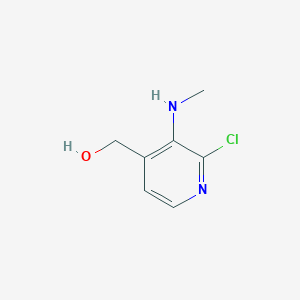
(2-Chloro-3-(methylamino)pyridin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-3-(methylamino)pyridin-4-yl)methanol: is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chloro group at the second position, a methylamino group at the third position, and a hydroxymethyl group at the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (2-Chloro-3-(methylamino)pyridin-4-yl)methanol typically begins with 2-chloronicotinic acid.
Reaction with Methylamine Hydrochloride: The 2-chloronicotinic acid is reacted with methylamine hydrochloride, potassium carbonate, and cuprous bromide in dimethylformamide solvent at 100°C to prepare 2-methylamino-3-pyridinecarboxylic acid.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the described synthetic route can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group in (2-Chloro-3-(methylamino)pyridin-4-yl)methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: (2-Chloro-3-(methylamino)pyridin-4-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors in the body.
Industry:
Chemical Manufacturing: It is used in the production of other chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (2-Chloro-3-(methylamino)pyridin-4-yl)methanol is not well-documented. its structural features suggest that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
(2-Chloro-4-pyridinyl)methanol: This compound has a similar structure but lacks the methylamino group at the third position.
2-(Methylamino)pyridine-3-methanol: This compound has a similar structure but lacks the chloro group at the second position.
Uniqueness:
(2-Chloro-3-(methylamino)pyridin-4-yl)methanol:
Properties
Molecular Formula |
C7H9ClN2O |
|---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
[2-chloro-3-(methylamino)pyridin-4-yl]methanol |
InChI |
InChI=1S/C7H9ClN2O/c1-9-6-5(4-11)2-3-10-7(6)8/h2-3,9,11H,4H2,1H3 |
InChI Key |
XIHZMQQMNZXULA-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CN=C1Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


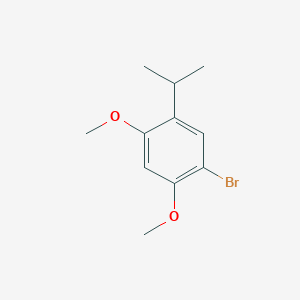
![N'-[5-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentylamino]pentyl]-N'-hydroxybutanediamide;hydrochloride](/img/structure/B13662435.png)
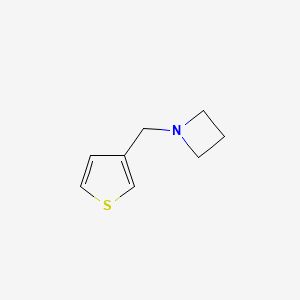
![6-Bromo-1-ethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13662446.png)
![3-(4-Chlorophenyl)-4-phenyl-N-[[4-(trifluoromethyl)phenyl]sulfonyl]-4,5-dihydro-1H-pyrazole-1-carboxamide](/img/structure/B13662454.png)
![8-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13662462.png)

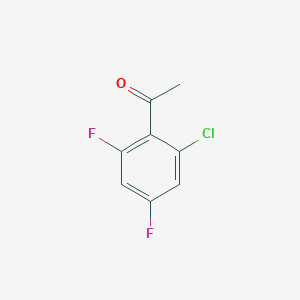
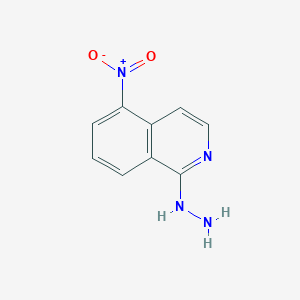
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid dihydrochloride](/img/structure/B13662499.png)
![N-Boc-2-[(oxiran-2-ylmethyl)thio]ethanamine](/img/structure/B13662501.png)
![N-Boc-4-(1-piperazinyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B13662506.png)
